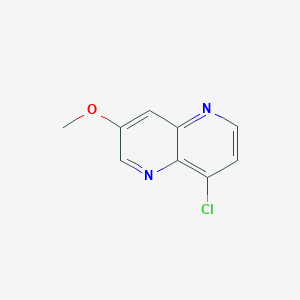
8-Chloro-3-methoxy-1,5-naphthyridine
Katalognummer B1429222
Molekulargewicht: 194.62 g/mol
InChI-Schlüssel: SVELGGXLWDUMTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08524900B2
Procedure details


A two-necked round bottomed flask equipped with an air condenser (protected with CaCl2 guard tube) was charged with 7-Methoxy-1H-[1,5]naphthyridin-4-one (13 g) and POCl3 (65 mL). The reaction mixture was allowed to reflux at 120° C. for 12 h. The POCl3 was removed in vacuo and azeotroped twice with toluene. EtOAc (75 mL) was added and the reaction mixture was stirred at 50-60° C. for 15-20 min. EtOAc removed separated by decantation. The organic layers were combined and concentrated. The obtained crude was dissolved in EtOAc (50 ml) and a washed with satd. aqueous sodium bicarbonate. The organic layer was dried over Na2SO4 and concentrated. The resulting solids were suspended in hexane, stirred for 15 min, filtered and dried under vacuum.




Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Cl-].[Ca+2].[CH3:4][O:5][C:6]1[CH:15]=[C:14]2[C:9]([C:10](=O)[CH:11]=[CH:12][NH:13]2)=[N:8][CH:7]=1.O=P(Cl)(Cl)[Cl:19]>CCOC(C)=O>[Cl:19][C:10]1[CH:11]=[CH:12][N:13]=[C:14]2[C:9]=1[N:8]=[CH:7][C:6]([O:5][CH3:4])=[CH:15]2 |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Step Two
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CN=C2C(C=CNC2=C1)=O
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 50-60° C. for 15-20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The POCl3 was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
azeotroped twice with toluene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
EtOAc (75 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
EtOAc removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated by decantation
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained crude
|
WASH
|
Type
|
WASH
|
|
Details
|
a washed with satd
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 15 min
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
17.5 (± 2.5) min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=CN=C2C=C(C=NC12)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
